L-Lysine, N2-(N-L-histidylglycyl)-
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Overview
Description
L-Lysine, N2-(N-L-histidylglycyl)-: is a compound with the molecular formula C14H24N6O4 It is a derivative of the amino acid lysine, modified with a histidylglycyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, N2-(N-L-histidylglycyl)- typically involves the coupling of L-lysine with a histidylglycyl moiety. This can be achieved through peptide synthesis techniques, where the amino acids are sequentially added to form the desired peptide bond. Common reagents used in this process include coupling agents like carbodiimides (e.g., EDC) and protecting groups to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of L-Lysine, N2-(N-L-histidylglycyl)- may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by automating the addition of amino acids and the removal of protecting groups. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: L-Lysine, N2-(N-L-histidylglycyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its structure and properties.
Reduction: Reduction reactions can modify the functional groups within the compound, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: L-Lysine, N2-(N-L-histidylglycyl)- is used in peptide synthesis and as a building block for more complex molecules. Its unique structure allows for the study of peptide interactions and the development of new materials.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can serve as a model peptide for understanding the behavior of larger proteins.
Medicine: L-Lysine, N2-(N-L-histidylglycyl)- has potential therapeutic applications, including antiviral and antimicrobial properties. It is also investigated for its role in modulating immune responses and as a potential treatment for certain diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a component in various biochemical assays. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of L-Lysine, N2-(N-L-histidylglycyl)- involves its interaction with specific molecular targets. The histidylglycyl group can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. For example, the compound may inhibit viral replication by interfering with viral enzymes or enhance immune responses by activating specific receptors.
Comparison with Similar Compounds
L-Lysine: The parent amino acid, essential for protein synthesis and various metabolic processes.
L-Histidine: Another amino acid with a similar structure, involved in enzyme catalysis and metal ion binding.
Glycyl-L-Lysine: A dipeptide with similar properties, used in peptide synthesis and biochemical research.
Uniqueness: L-Lysine, N2-(N-L-histidylglycyl)- is unique due to its combined structure, incorporating elements of lysine, histidine, and glycine. This combination allows for specific interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
62024-08-2 |
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Molecular Formula |
C14H24N6O4 |
Molecular Weight |
340.38 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(23)24)20-12(21)7-18-13(22)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,22)(H,20,21)(H,23,24)/t10-,11-/m0/s1 |
InChI Key |
NQKRILCJYCASDV-QWRGUYRKSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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